N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves complex reactions that yield products with antimicrobial action. For instance, the reaction of 1-(1H-benzimidazol-2-yl)ethanone with various aldehydes in the presence of ethanol and KOH has been used to produce compounds with comparable structures, showcasing the versatile synthetic pathways available for such molecules (S. Ch, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a folded conformation around the methylene carbon atom of the thioacetamide bridge, as observed in related molecules. This conformation is stabilized by intramolecular hydrogen bonding, highlighting the intricate molecular architecture of such compounds (S. Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive nature. For instance, they can undergo transformations that result in the formation of new amide bonds, despite the presence of unmasked imidazole functions, by employing specific coupling procedures. This demonstrates their potential for diverse chemical modifications and applications (J. Modder et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystalline structure, are crucial for their potential applications. For instance, modifications in the molecular design have led to enhancements in aqueous solubility and oral absorption in related compounds, which are important parameters for drug development (K. Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the specific structural features of these molecules. For example, the presence of a benzo[d]imidazole ring and a pyrimidinyl group can significantly impact their chemical behavior, as seen in their ability to form novel fused structures through catalyst-free reactions in water, indicating a high level of reactivity and potential for diverse chemical transformations (Jun-hua Liu et al., 2012).
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound has been synthesized as part of investigations into novel antimicrobial agents. Kumaraswamy Gullapelli and colleagues synthesized derivatives related to N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and tested them for antibacterial activity. The synthesized compounds demonstrated promising results against various bacterial strains, highlighting their potential as new antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antimicrobial and Antifungal Properties
Another study focused on the synthesis of derivatives of the compound and their antimicrobial and antifungal properties. The research compared the biological activities of these synthetic compounds to conventional antibiotics like Chloramphenicol and Amphotericin B. The findings suggest that these compounds have notable spectroscopic properties that merit further investigation in the context of developing new antimicrobial and antifungal agents (S. Ch, 2022).
Antiviral Activity Against Human Rhinovirus
Research by C. Hamdouchi et al. explored derivatives structurally related to N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide for their potential as antirhinovirus agents. The study found that these compounds, through specific synthesis pathways, exhibit significant antiviral activity against the human rhinovirus, showcasing their potential in treating viral infections (Hamdouchi, de Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Antioxidant Properties for Oil Protection
Research conducted by J. Basta et al. involved synthesizing benzimidazole derivatives, including compounds related to N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, as antioxidants for base oil. These compounds were evaluated for their efficiency in improving the oxidation stability of local base oil, indicating their utility in industrial applications to extend the life and quality of oils (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Anticancer and Anti-inflammatory Activities
The potential anticancer and anti-inflammatory activities of derivatives of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been investigated. Derivatives were synthesized and evaluated for their efficacy against various cancer cell lines and their ability to act as anti-inflammatory agents. Some derivatives demonstrated selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity, suggesting their applicability in developing new therapeutic agents for cancer and inflammation (Ghule, Deshmukh, & Chaudhari, 2013).
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-6-13(21)19(8-15-9)7-12(20)18-14-16-10-4-2-3-5-11(10)17-14/h2-6,8H,7H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDZSVLLWJKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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